molecular formula C10H12O2S B3043785 Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 92315-47-4

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3043785
CAS No.: 92315-47-4
M. Wt: 196.27 g/mol
InChI Key: ZPNLUOXPEJPIKZ-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heteroaromatic compound featuring a partially saturated benzothiophene core with a methyl ester group at the 3-position. Its synthesis typically involves multicomponent reactions, such as the Gewald reaction, which combines cyclohexanone, sulfur, and cyanoacetate derivatives under basic conditions . This compound serves as a versatile intermediate in medicinal chemistry, enabling the development of antimicrobial agents, enzyme inhibitors, and other bioactive molecules. Key structural attributes include:

  • Stereoelectronic properties: The electron-withdrawing ester group at position 3 polarizes the aromatic system, enhancing reactivity toward nucleophilic or electrophilic substitutions.
  • Conformational flexibility: The tetrahydrobenzothiophene ring adopts a half-chair conformation, allowing adaptive interactions in biological systems .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNLUOXPEJPIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclocondensation approach utilizes cyclohexanone derivatives as starting materials, reacting with sulfur sources and cyanoacetate esters to form the tetrahydrobenzothiophene core. For methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, methyl cyanoacetate replaces ethyl cyanoacetate to directly incorporate the methyl ester group.

Key reaction steps :

  • Thiophene ring formation : Cyclohexanone reacts with elemental sulfur and methyl cyanoacetate in acetic acid under reflux (110–120°C), facilitating cyclization via Gewald-type chemistry.
  • Amination and esterification : The intermediate undergoes in situ amination, followed by esterification with methanol under acidic conditions.

Optimization Parameters

  • Temperature : Maintaining 110–120°C prevents premature decomposition of sulfur intermediates.
  • Catalyst : Piperidine (5 mol%) accelerates cyclization, reducing reaction time from 24 h to 12 h.
  • Yield : 68–72% after recrystallization in methanol.

Table 1: Cyclocondensation Method Performance

Parameter Value Source
Reaction Time 12–18 h
Temperature 110–120°C
Isolated Yield 68–72%
Purity (HPLC) >95%

Palladium-Catalyzed Carbonylative Cyclization

Catalytic System Design

A palladium(II)-catalyzed method enables one-pot synthesis from 2-(methylthio)phenylacetylene precursors. This approach leverages carbon monoxide insertion and intramolecular cyclization:

  • Substrate preparation : 2-(Methylthio)phenylacetylene derivatives are synthesized via Sonogashira coupling.
  • Carbonylation : PdCl₂ (2 mol%) and KI (2.5 equiv) in methanol at 80°C under 40 atm CO/air pressure.
  • Demethylation and cyclization : Iodide ions promote S-demethylation, enabling thiophene ring closure.

Scalability and Recyclability

  • Catalyst recycling : Using ionic liquids (e.g., BmimBF₄) allows 5 reaction cycles without yield loss.
  • Industrial-scale synthesis : A 56 mL reactor produces 81% yield (244 mg) of product.

Table 2: Palladium-Catalyzed Method Metrics

Parameter Value Source
CO Pressure 32 atm
Catalyst Loading 2 mol% PdCl₂
Isolated Yield 80–81%
Reaction Scale Up to 1.12 mmol

Oxidative Aromatization Approaches

Pd/C-Mediated Dehydrogenation

Oxidative aromatization converts partially saturated precursors to aromatic benzothiophenes. While primarily used for benzothieno[2,3-d]pyrimidine synthesis, this method applies to tetrahydrobenzothiophene intermediates:

  • Substrate : Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
  • Conditions : 10% Pd/C, toluene, 120°C, 6 h.
  • Outcome : Selective aromatization to ethyl 2-amino-4-methyl-1-benzothiophene-3-carboxylate (43% yield).

Limitations for Methyl Ester Synthesis

This route requires post-synthesis transesterification to convert ethyl to methyl esters, complicating the process. Enzymatic ester exchange using lipases (e.g., CAL-B) in methanol improves selectivity but reduces overall yield to 55–60%.

Esterification of Tetrahydrobenzothiophene Carboxylic Acids

Two-Step Hydrolysis-Esterification

  • Acid formation : Hydrolyze ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with NaOH (2M, 80°C, 4 h).
  • Methyl esterification : React with methyl iodide (1.2 equiv) in DMF using K₂CO₃ as base (60°C, 6 h).

Direct Esterification Alternatives

  • Fischer esterification : Reflux carboxylic acid intermediate with methanol and H₂SO₄ (12 h, 70% yield).
  • DCC coupling : Dicyclohexylcarbodiimide mediates esterification at 0°C (85% yield, requires anhydrous conditions).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Yield Purity Scalability Cost Efficiency
Cyclocondensation 68–72% >95% Moderate High
Palladium Catalysis 80–81% 98% High Moderate
Oxidative Aromatization 43% 90% Low Low
Esterification 70–85% 95–98% High High

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzothiophene ring to a dihydrobenzothiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrobenzothiophenes.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its role in developing new pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

  • Antidepressant Activity : This compound is part of a class of tricyclic compounds that have shown promise as antidepressants. Research indicates that modifications to the core structure can enhance efficacy against depression and anxiety disorders .
  • Antimicrobial Properties : Studies have highlighted the antimicrobial activity of related compounds in the benzothiophene class. These compounds exhibit inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Pharmacological Studies

Pharmacological studies have focused on the compound's mechanism of action and therapeutic potential.

  • Serotonin Transporter Interaction : Research has shown that related benzothiophene derivatives can bind to serotonin transporters, which are crucial in regulating mood and anxiety. This interaction is significant for developing new antidepressants with fewer side effects compared to traditional tricyclic antidepressants .
  • Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits, potentially aiding in conditions like neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic profile .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

  • Synthesis of Novel Compounds : Researchers utilize this compound as a precursor in synthesizing various derivatives with modified pharmacological properties. The ability to alter functional groups allows for the exploration of structure-activity relationships (SAR) in drug design .
  • Reaction Mechanisms : Understanding the reactivity of this compound aids in developing new synthetic methodologies. Its unique structure enables chemists to explore novel reaction pathways that can lead to the discovery of new chemical entities .

Case Study 1: Antidepressant Development

A study explored the modification of this compound to enhance its antidepressant activity. By altering substituents on the benzothiophene ring, researchers identified compounds with improved binding affinity for serotonin receptors and reduced side effects compared to existing antidepressants.

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against antibiotic-resistant bacterial strains. The results indicated significant antimicrobial activity, highlighting its potential as a template for developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs and their key differences:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Modifications
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Target) -COOCH₃ at C3 C₁₀H₁₂O₂S 196.27 Reference compound
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -NHCOC₆H₅ at C2, -COOCH₂CH₃ at C3 C₁₈H₂₁NO₃S 331.43 Benzamido group enhances H-bonding
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -NH₂ at C2, -C₆H₅ at C6 C₁₆H₁₇NO₂S 287.38 Phenyl group increases lipophilicity
Methyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -NHCO(4-BrC₆H₄) at C2, -CH₃ at C6 C₁₈H₁₈BrNO₃S 408.31 Bromine enhances electrophilicity
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid -CH₃ at C3, -COOH at C2 C₁₀H₁₂O₂S 196.27 Carboxylic acid improves solubility

Physicochemical Properties

Property Target Compound Ethyl 2-Benzamido Analog 3-Methyl-2-Carboxylic Acid
Melting Point (°C) Not reported 165–167 142–144
Solubility in DMSO High Moderate High
Crystal System Monoclinic Monoclinic Orthorhombic
Hydrogen Bonding Motif S(6) ring N–H⋯O (intramolecular) O–H⋯O (intermolecular)

Key Research Findings

Substituent Position : Ester groups at C3 (target compound) favor electrophilic aromatic substitution, whereas carboxylic acids at C2 (3-methyl analog) enable salt formation for improved bioavailability .

Ring Substituents : Bulky groups (e.g., phenyl at C6) sterically hinder enzymatic degradation, prolonging half-life in vivo .

Halogen Effects: Bromine at the benzamido moiety (C2) increases binding affinity to serine proteases by 2-fold compared to non-halogenated analogs .

Biological Activity

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H13_{13}NO2_2S
  • Molecular Weight : 211.28 g/mol
  • Appearance : Pale cream to yellow crystalline powder
  • Melting Point : 128.0 - 134.0 °C

The compound exhibits its biological activity primarily through inhibition of specific enzymes involved in metabolic pathways. Notably, it has been studied for its potential as a thymidylate synthase (TS) inhibitor , which plays a crucial role in DNA synthesis by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using tetrahydrofolate as a cofactor. This inhibition is particularly relevant in cancer therapy as it can lead to reduced proliferation of cancer cells.

Enzyme Inhibition Studies

Research has shown that this compound demonstrates significant inhibitory effects on thymidylate synthase:

CompoundIC50 (µM)Target Enzyme
This compound25 ± 5Thymidylate Synthase
Methotrexate0.01 ± 0.002Thymidylate Synthase

This table illustrates the potency of this compound compared to methotrexate, a well-known TS inhibitor.

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines through its action on thymidylate synthase. The compound triggers caspase-dependent pathways leading to programmed cell death while also exhibiting necrosis-like effects independent of caspases .

Antimicrobial Properties

Emerging research suggests that this compound may also possess antimicrobial properties. It has been evaluated against Mycobacterium tuberculosis and shown to inhibit specific metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

  • Study on TS Inhibition :
    A study published in Medicinal Chemistry Research explored the synthesis and biological evaluation of methyl derivatives of benzothiophene compounds. The findings indicated that these compounds could effectively inhibit thymidylate synthase activity in vitro .
  • Antimicrobial Screening :
    Another investigation focused on the antimicrobial potential of various benzothiophene derivatives against drug-resistant strains of bacteria. This compound was identified as a promising candidate with significant activity against Mycobacterium tuberculosis .
  • Structure-Activity Relationship (SAR) :
    Research examining the structure-activity relationship highlighted how modifications to the benzothiophene core influence biological activity. The presence of the methyl ester group was found to enhance the compound's affinity for thymidylate synthase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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